1,2,4-Triazine, 3,5-bis(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazine, 3,5-bis(4-methoxyphenyl)- is an organic compound belonging to the triazine family. It is characterized by a triazine ring substituted with two 4-methoxyphenyl groups at the 3 and 5 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine, 3,5-bis(4-methoxyphenyl)- typically involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to yield the desired triazine compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process. For example, the use of ethanol as a solvent and recrystallization techniques can help in obtaining a pure product with high yield .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazine, 3,5-bis(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
1,2,4-Triazine, 3,5-bis(4-methoxyphenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,4-Triazine, 3,5-bis(4-methoxyphenyl)- involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The compound’s ability to absorb UV radiation makes it effective as a UV stabilizer in industrial applications .
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine: Another triazine derivative with antitumor properties.
Uniqueness
1,2,4-Triazine, 3,5-bis(4-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high photostability and broad-spectrum UV absorption make it particularly valuable in industrial applications .
Properties
CAS No. |
832686-83-6 |
---|---|
Molecular Formula |
C17H15N3O2 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
3,5-bis(4-methoxyphenyl)-1,2,4-triazine |
InChI |
InChI=1S/C17H15N3O2/c1-21-14-7-3-12(4-8-14)16-11-18-20-17(19-16)13-5-9-15(22-2)10-6-13/h3-11H,1-2H3 |
InChI Key |
RNTCHROGELWSLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=NC(=N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.